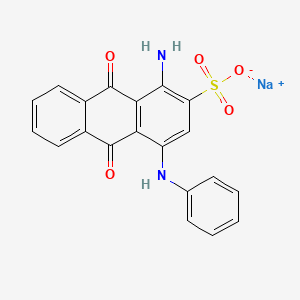
Acid Blue 25
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件: 酸性蓝25 是通过一系列涉及蒽醌衍生物的化学反应合成的。主要的合成路线包括蒽醌的磺化,然后进行胺化和苯胺取代。 反应条件通常包括使用硫酸进行磺化,使用氨进行胺化 .
工业生产方法: 在工业环境中,酸性蓝25 的生产涉及大规模的磺化和胺化过程。反应在反应器中进行,其中蒽醌用硫酸处理以引入磺酸基团。 然后在受控温度和压力条件下添加氨和苯胺,以完成合成 .
化学反应分析
反应类型: 酸性蓝25 经历各种化学反应,包括:
氧化: 该染料可以使用强氧化剂进行氧化,导致蒽醌结构分解。
还原: 还原反应可以将染料转化为其无色的隐色体形式。
取代: 磺酸基团可以在特定条件下被其他官能团取代.
常用试剂和条件:
氧化: 过氧化氢或高锰酸钾在酸性条件下。
还原: 连二亚硫酸钠或锌粉在碱性条件下。
取代: 各种亲核试剂在催化剂存在下.
形成的主要产物:
氧化: 降解的蒽醌衍生物。
还原: 酸性蓝25 的隐色体形式。
取代: 具有不同官能团取代磺酸基团的衍生物.
科学研究应用
Adsorption Studies
Overview:
Acid Blue 25 is frequently employed as a model pollutant in adsorption research due to its water solubility and anionic nature. Its interactions with various adsorbents allow researchers to evaluate the effectiveness of materials in removing pollutants from aqueous solutions.
Key Findings:
- Adsorption Mechanisms: The adsorption of this compound onto different surfaces is influenced by electrostatic interactions, hydrogen bonding, and van der Waals forces. Studies indicate that the dye molecules tend to adsorb onto positively charged sites on adsorbent materials .
- Kinetics and Isotherms: The adsorption kinetics typically follow pseudo-second-order models, suggesting that the rate of adsorption is controlled by chemical interactions. Isotherm studies often fit the Langmuir model, indicating monolayer adsorption on a surface with finite binding sites .
Data Table: Adsorption Capacities of this compound on Various Adsorbents
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Kinetics Model | Isotherm Model |
|---|---|---|---|
| Banana Peel | 70.0 | Pseudo-second-order | Langmuir |
| Durian Peel | 89.7 | Pseudo-second-order | Langmuir |
| Pomelo Pith | Varies (not specified) | Pseudo-second-order | Freundlich |
| CPC-modified Biosorbent | 118.48 | Pseudo-second-order | Langmuir |
Wastewater Treatment Technologies
Chemical Decolorization:
this compound is often used in studies investigating advanced oxidation processes (AOPs) for the treatment of textile wastewater. Techniques such as cold atmospheric pressure plasma jet (APPJ) have been employed to decolorize solutions containing this dye.
Case Study Insights:
- Direct Treatment: In experiments using APPJ, varying parameters such as initial concentration and treatment time demonstrated significant reductions in dye concentration, highlighting the potential of plasma technology for wastewater remediation .
- Ultrasonic Treatment: Sonochemical methods utilizing high-frequency ultrasound have also been explored for the degradation of this compound in aqueous solutions. These methods enhance mass transfer and reaction rates, leading to effective dye removal .
Biological Applications
Toxicity Studies:
Research indicates that this compound can exhibit irritant properties upon contact with skin or mucous membranes. Its presence in wastewater poses ecological risks due to potential toxicity to aquatic organisms.
Biosorption Research:
Studies have shown that certain biosorbents can effectively remove this compound from contaminated water. The biosorption capacity varies significantly based on the type of biosorbent used and the conditions of the environment .
作用机制
酸性蓝25 的作用机制涉及它通过静电和氢键相互作用与各种底物相互作用。染料分子结合到底物表面,从而产生所需的着色或染色效果。 在光催化降解中,染料在光催化剂存在下暴露于光时,会发生氧化分解 .
相似化合物的比较
类似化合物:
酸性蓝7: 另一种蒽醌染料,具有类似的应用,但色调不同。
酸性蓝9: 以其在食用色素中的用途而闻名,具有不同的分子结构。
酸性蓝62: 用于纺织染色,色调不同
酸性蓝25 的独特性: 酸性蓝25 因其独特的色调、溶解度特性以及在各个行业中的广泛应用而独树一帜。 它能够经历多种化学反应以及在科学研究中的应用使其成为一种多功能化合物 .
属性
CAS 编号 |
6408-78-2 |
|---|---|
分子式 |
C20H14N2NaO5S |
分子量 |
417.4 g/mol |
IUPAC 名称 |
sodium;1-amino-4-anilino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O5S.Na/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h1-10,22H,21H2,(H,25,26,27); |
InChI 键 |
IRVZVNPQWPCDAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
6408-78-2 |
Pictograms |
Irritant |
同义词 |
1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-2-anthracenesulfonic acid AB25 dye Acid Blue 25 C.I. 62055 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















